1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine
Description
1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a sulfonyl group, a pyrazole ring, and a piperidine ring
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF3N3O3S/c1-32-20-6-5-17(23)12-21(20)33(30,31)29-9-7-14(8-10-29)18-13-19(28-27-18)15-3-2-4-16(11-15)22(24,25)26/h2-6,11-14H,7-10H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXYRMOAGHJFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-iodobenzoic acid: Shares structural similarities with the phenyl ring and halogen substitution.
4-methoxyphenethylamine: Contains a methoxyphenyl group similar to the compound .
Uniqueness
1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is unique due to its combination of a sulfonyl group, a pyrazole ring, and a piperidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Biological Activity
The compound 1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the areas of antimicrobial and antitumor effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a piperidine ring, a sulfonamide group, and a pyrazole moiety. The presence of the trifluoromethyl group is significant for enhancing biological activity. Its molecular formula is C_{19}H_{19ClF_3N_3O_2S with a molecular weight of approximately 433.84 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{19ClF_3N_3O_2S |
| Molecular Weight | 433.84 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potency against various Gram-positive bacteria, including Staphylococcus aureus .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related compounds, revealing that those with a trifluoromethyl group demonstrated lower minimum inhibitory concentrations (MICs) against S. aureus and Enterococcus faecalis . The bactericidal effect was confirmed through time-kill assays, indicating that these compounds could effectively eliminate bacterial populations over time.
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Research suggests that it enhances antitumor effects when used in combination with other agents. The sulfonamide functionality is believed to play a crucial role in its mechanism of action.
Table 2: Antitumor Activity Overview
| Study Reference | Tumor Type | Combination Agent | Efficacy |
|---|---|---|---|
| Breast Cancer | Doxorubicin | Enhanced effect | |
| Lung Cancer | Cisplatin | Synergistic effect |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
- Disruption of Cell Membranes : The structural components may interfere with bacterial cell wall synthesis.
- Induction of Apoptosis in Tumor Cells : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.
In Silico Studies
Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins. These studies indicate strong binding affinities, suggesting that the compound could effectively inhibit target enzymes involved in bacterial growth and tumor proliferation.
Table 3: Docking Study Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Bacterial Enzyme | -9.5 |
| Tumor Cell Receptor | -8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
